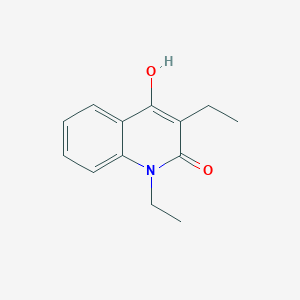

1,3-diethyl-4-hydroxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26g/mol |

IUPAC Name |

1,3-diethyl-4-hydroxyquinolin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-3-9-12(15)10-7-5-6-8-11(10)14(4-2)13(9)16/h5-8,15H,3-4H2,1-2H3 |

InChI Key |

CCOQWQKTSCZAPD-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC=CC=C2N(C1=O)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Detailed spectroscopic characterization is fundamental for confirming the molecular structure, assessing purity, and understanding the physicochemical properties essential for drug discovery and development.

Experimental Protocols

Precise and reproducible experimental protocols are critical for obtaining high-quality spectroscopic data. The following sections detail the standard operating procedures for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[1]

-

Solubilization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm, ensuring no solid particles are transferred.[1]

-

Cleaning and Positioning: Wipe the exterior of the NMR tube with a lint-free tissue. Place the tube in a spinner turbine and adjust its position using a depth gauge.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (¹H or ¹³C), shimming the magnetic field to optimize homogeneity, and then acquiring the data.[1] For quantitative analysis, a sufficient relaxation delay (e.g., 5 times the longest T1) should be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate. If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated again.[2]

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first for automatic subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small quantity of the volatile and thermally stable sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).[3][4]

-

Ionization: In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (radical cation).[5]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[6]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like the quinolinone system.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Blank Measurement: Fill a matched quartz cuvette with the pure solvent and record a baseline spectrum.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200–800 nm. Quinolone derivatives generally exhibit three main absorption maxima around 210-230 nm, 270-300 nm, and 315-330 nm.[7][8][9]

Spectroscopic Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the known data of its parent scaffold and related derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide a map of all unique proton environments. The data is typically recorded in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet (broad) | 1H | 4-OH |

| ~8.10 | Doublet | 1H | Ar-H (H-5) |

| ~7.75 | Triplet | 1H | Ar-H (H-7) |

| ~7.40 | Doublet | 1H | Ar-H (H-8) |

| ~7.25 | Triplet | 1H | Ar-H (H-6) |

| ~4.1 - 4.3 | Quartet | 2H | N-CH₂-CH₃ |

| ~2.6 - 2.8 | Quartet | 2H | C3-CH₂-CH₃ |

| ~1.3 - 1.5 | Triplet | 3H | N-CH₂-CH₃ |

| ~1.1 - 1.3 | Triplet | 3H | C3-CH₂-CH₃ |

Note: The N-H proton of the 2-quinolone tautomer is generally not observed due to the predominance of the 4-hydroxy tautomer, but if present, would appear as a broad singlet downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (C-2) |

| ~162.0 | C-OH (C-4) |

| ~140.0 | Quaternary Ar-C (C-8a) |

| ~131.0 | Ar-CH (C-7) |

| ~124.0 | Ar-CH (C-5) |

| ~122.0 | Quaternary Ar-C (C-4a) |

| ~116.0 | Ar-CH (C-6) |

| ~115.0 | Ar-CH (C-8) |

| ~108.0 | Quaternary C (C-3) |

| ~40.0 | N-CH₂-CH₃ |

| ~25.0 | C3-CH₂-CH₃ |

| ~14.0 | N-CH₂-CH₃ |

| ~13.0 | C3-CH₂-CH₃ |

Predicted FT-IR Data

The FT-IR spectrum helps confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (intramolecular H-bonding) |

| 3200 - 3100 | Medium | Aromatic C-H stretch |

| 2975 - 2850 | Medium | Aliphatic C-H stretch (ethyl groups) |

| ~1650 | Strong | C=O stretch (amide I band) |

| 1600 - 1450 | Strong-Medium | C=C stretch (aromatic and quinolone rings) |

| ~1250 | Medium | C-O stretch (phenol) |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

Predicted Mass Spectrometry Data

The mass spectrum provides the molecular weight and fragmentation pattern. For this compound (C₁₃H₁₅NO₂), the exact mass is 217.11 g/mol .

| m/z Value | Interpretation |

| 217 | [M]⁺˙: Molecular Ion |

| 202 | [M - CH₃]⁺: Loss of a methyl radical |

| 189 | [M - C₂H₄]⁺˙: McLafferty rearrangement (loss of ethene from N-ethyl) |

| 188 | [M - C₂H₅]⁺: Loss of an ethyl radical |

| 160 | [M - C₂H₅ - CO]⁺: Subsequent loss of carbon monoxide |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of the target compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]

- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 9. researchgate.net [researchgate.net]

Lipophilicity and Structure-Activity Relationship (SAR) of Quinolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents in various diseases, including cancer, inflammation, and neurological disorders. A critical aspect of the drug discovery and development process for these compounds lies in understanding their structure-activity relationship (SAR) and the influence of physicochemical properties, particularly lipophilicity.

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), plays a pivotal role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate. It governs the ability of a molecule to traverse cellular membranes and interact with its biological target. Consequently, a thorough understanding and strategic modulation of lipophilicity are crucial for optimizing the efficacy and safety of quinolinone-based therapeutics. This guide provides a comprehensive overview of the SAR and lipophilicity of various classes of quinolinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Quantitative SAR of Quinolinone Derivatives

The following tables summarize the structure-activity relationship data for different series of quinolinone derivatives, focusing on their anticancer, P2X7 receptor antagonist, and α2C-adrenoceptor antagonist activities.

Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The SAR studies often focus on substitutions at different positions of the quinolinone core, influencing their interaction with targets like topoisomerase and protein kinases.

| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |

| 1a | H | H | H | MCF-7 | >100 | [1][2] |

| 1b | 7-Cl | 4-OH | H | HCT-116 | 5.24 | [2] |

| 1c | 7-OCH3 | 4-NH-aryl | H | A549 | 18.68 | [1] |

| 1d | 6-F | 4-NH-alkyl | H | HepG2 | 18.74 | [1] |

| 1e | H | 3-CO-aryl | H | MCF-7 | 9.0 | [1] |

P2X7 Receptor Antagonism of Quinolinone Derivatives

The P2X7 receptor is a key player in inflammation and neurodegenerative diseases. Quinolinone-based antagonists have been developed with high potency and selectivity. SAR studies highlight the importance of substituents at the R1, R2, and R3 positions for optimal receptor binding.[3][4]

| Compound ID | R1 | R2 | R3 | IC50 (nM) | Reference |

| 2a | COOEt | adamantyl-carboxamide | 4-OCH3 | 3 | [3] |

| 2b | COOH | adamantyl-carboxamide | 4-OCH3 | 50 | [3] |

| 2c | COOMe | adamantyl-carboxamide | H | 15 | [3] |

| 2d | COOH | phenyl-carboxamide | 4-OCH3 | >1000 | [3] |

| 2e | CO-piperidine | adamantyl-carboxamide | 4-Cl | 10 | [4] |

α2C-Adrenoceptor Antagonism of Quinoline Derivatives

Selective antagonists of the α2C-adrenoceptor are of interest for treating neuropsychiatric disorders. Structure-activity relationship studies of 4-aminoquinoline derivatives have identified key structural features for high affinity and selectivity.

| Compound ID | R1 (Position 3) | R2 (Piperazine) | Ki (nM) | Selectivity vs α2A/α2B | Reference |

| 3a | H | 3,4-dimethyl | >1000 | - | [5] |

| 3b | CH2OH | 3,4-dimethyl | 8.5 | >200-fold | [5] |

| 3c | COOMe | 3,4-dimethyl | 25 | >100-fold | [5] |

| 3d | CH2OH | H | 150 | ~50-fold | [5] |

| 3e | CH2OH | 4-methyl | 12 | >150-fold | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. This section outlines the key experimental protocols for determining lipophilicity and assessing the biological activity of quinolinone derivatives.

Determination of Lipophilicity by Reversed-Phase Thin-Layer Chromatography (RP-TLC)

Objective: To determine the lipophilicity (LogP) of quinolinone derivatives.

Principle: RP-TLC utilizes a nonpolar stationary phase (e.g., C18-modified silica gel) and a polar mobile phase. The retention of a compound is related to its lipophilicity. The RM value is calculated from the retardation factor (Rf) and is linearly correlated with the LogP value.

Materials:

-

RP-18 F254s TLC plates

-

Developing tank

-

UV lamp (254 nm)

-

Solutions of quinolinone derivatives (1 mg/mL in a suitable solvent like methanol or DMSO)

-

Mobile phase: A mixture of an organic modifier (e.g., acetone, acetonitrile, or methanol) and water in varying volume ratios (e.g., 50:50, 60:40, 70:30, 80:20 v/v).[6]

-

Reference compounds with known LogP values.

Procedure:

-

Pour the mobile phase into the developing tank to a depth of about 0.5 cm. Line the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.

-

Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the RP-TLC plate.

-

Apply a small spot (1-2 µL) of each quinolinone derivative solution and reference compound solution onto the starting line.

-

Carefully place the TLC plate into the equilibrated developing tank, ensuring that the starting line is above the level of the mobile phase.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

-

Measure the distance traveled by each compound and the solvent front from the starting line.

-

Calculate the Rf value for each spot: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

-

Calculate the RM value using the formula: RM = log((1/Rf) - 1).[7]

-

For each compound, plot RM values against the concentration of the organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain the RM0 value, which is a measure of lipophilicity.

-

Create a calibration curve by plotting the RM0 values of the reference compounds against their known LogP values.

-

Use the calibration curve to determine the LogP values of the quinolinone derivatives from their RM0 values.

IL-2 Release Assay in Jurkat T Cells

Objective: To assess the immunosuppressive activity of quinolinone derivatives by measuring their effect on Interleukin-2 (IL-2) secretion from activated Jurkat T cells.

Principle: Jurkat T cells, a human T lymphocyte cell line, are stimulated to produce and secrete IL-2 upon activation. The amount of IL-2 released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in IL-2 levels in the presence of a test compound indicates immunosuppressive activity.

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for cell stimulation

-

Quinolinone derivatives dissolved in DMSO

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

Microplate reader

Procedure:

-

Culture Jurkat T cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the Jurkat cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.[8]

-

Prepare serial dilutions of the quinolinone derivatives in the culture medium. Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known immunosuppressant).

-

Pre-incubate the cells with the compounds for 1 hour at 37°C.

-

Prepare a stimulation solution containing PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in culture medium.[8]

-

Add 50 µL of the stimulation solution to each well (except for the unstimulated control wells). The final volume in each well should be 200 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Quantify the amount of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.[9]

-

Construct a dose-response curve by plotting the percentage of IL-2 inhibition against the concentration of the quinolinone derivative.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of IL-2 secretion.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of quinolinone derivatives.

Caption: Canonical NF-κB signaling pathway.

Caption: p53-mediated intrinsic apoptosis pathway.

Caption: Workflow for LogP determination by RP-TLC.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ecetoc.org [ecetoc.org]

- 8. agilent.com [agilent.com]

- 9. cloud-clone.com [cloud-clone.com]

Methodological & Application

Application Note: Synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one

**Abstract

This document provides a detailed protocol for the synthesis of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one, a substituted 4-hydroxyquinolone derivative. The synthesis is achieved via a thermal condensation reaction, a variant of the Conrad-Limpach synthesis, which involves the reaction of N-ethylaniline with diethyl ethylmalonate. This method is effective for producing 4-hydroxyquinolin-2(1H)-ones and involves a high-temperature cyclization step. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis.

Introduction

4-hydroxyquinolin-2(1H)-one and its derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1] These scaffolds are recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The Conrad-Limpach synthesis is a classical and robust method for preparing these compounds, involving the condensation of an aniline with a β-ketoester or a malonic ester derivative at high temperatures.[2][3]

The target molecule, this compound, is synthesized by reacting N-ethylaniline and diethyl ethylmalonate. The reaction proceeds in two main stages: an initial condensation to form an enamine intermediate with the elimination of ethanol, followed by a high-temperature intramolecular cyclization to yield the final quinolone product.[4] High-boiling point solvents can be used to improve yields, though a solvent-free approach is also common.[5]

Reaction Scheme & Mechanism

The synthesis of this compound from N-ethylaniline and diethyl ethylmalonate follows the Conrad-Limpach pathway. The process begins with the nucleophilic attack of the aniline nitrogen on one of the ester carbonyls of diethyl ethylmalonate, followed by the elimination of an ethanol molecule to form an intermediate. This intermediate then undergoes a thermal intramolecular cyclization, where the aromatic ring attacks the second ester carbonyl. A subsequent elimination of another ethanol molecule and tautomerization yields the stable 4-hydroxyquinolin-2(1H)-one product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of substituted 4-hydroxyquinolin-2(1H)-ones.[4]

Materials and Equipment

-

N-Ethylaniline (≥99.0%)

-

Diethyl ethylmalonate (≥98%)

-

Toluene

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Decolorizing charcoal

-

Round-bottom flask (100 mL) equipped with a distillation head and condenser

-

Heating mantle or metal bath

-

Magnetic stirrer and stir bar

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a distillation head, combine N-ethylaniline (100 mmol, 12.12 g) and diethyl ethylmalonate (102 mmol, 19.2 g).

-

Initial Heating (Condensation): Heat the mixture in a metal bath or with a heating mantle to 220-230°C for approximately 1 hour. During this period, ethanol will begin to distill from the reaction mixture.

-

Cyclization: After the initial heating phase, increase the temperature to 260-270°C. Maintain this temperature until the distillation of ethanol ceases (typically 3-6 hours). The reaction progress can be monitored by the volume of ethanol collected.

-

Isolation of Crude Product: Carefully pour the hot, liquid reaction mixture into a beaker containing 50 mL of vigorously stirred toluene. As the mixture cools to room temperature, the crude product will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

Purification Procedure

-

Base Wash: Transfer the crude solid to a beaker and add 250 mL of 0.5M aqueous sodium hydroxide solution. Stir the mixture to dissolve the acidic quinolone product. Add 50 mL of toluene and stir to dissolve any non-acidic organic impurities.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the organic (toluene) layer.

-

Decolorization: Treat the aqueous layer with a small amount of decolorizing charcoal, stir for 10-15 minutes, and then filter to remove the charcoal.

-

Precipitation: While stirring, slowly acidify the clear aqueous filtrate with 10% hydrochloric acid until the solution is acidic (test with Congo red paper or a pH meter). The purified this compound will precipitate as a solid.

-

Final Filtration and Drying: Collect the purified product by vacuum filtration, wash thoroughly with water to remove any residual acid and salts, and dry in a vacuum oven.

-

Recrystallization (Optional): If further purification is needed, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| N-Ethylaniline | 100 mmol (12.12 g) | Starting material |

| Diethyl ethylmalonate | 102 mmol (19.2 g) | 1.02 equivalents |

| Product | ||

| Chemical Formula | C₁₃H₁₅NO₂ | |

| Molecular Weight | 217.26 g/mol | |

| Theoretical Yield | 21.73 g | Based on N-ethylaniline as the limiting reagent |

| Expected Results | ||

| Appearance | Off-white to pale yellow solid | Typical for 4-hydroxyquinolones |

| Expected Yield | 75-90% | Based on yields for structurally similar compounds.[4] |

| Characterization | ||

| ¹H NMR, ¹³C NMR | Consistent with proposed structure | Expected to show characteristic peaks for ethyl and quinolone groups. |

| Mass Spectrometry (MS) | [M+H]⁺ ≈ 218.11 | To confirm molecular weight. |

| Infrared (IR) Spectroscopy | Expected to show O-H, C=O (amide), and aromatic C-H stretches.[6] |

Visualized Experimental Workflow

The following diagram illustrates the major steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Safety Precautions

-

This reaction involves very high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

N-ethylaniline is toxic and should be handled with care.[7]

-

Handle strong acids (HCl) and bases (NaOH) with appropriate caution.

-

Toluene is flammable and toxic; avoid open flames and ensure adequate ventilation.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. borsodchem.cz [borsodchem.cz]

Application Notes and Protocols for Antifungal Assays Using 1,3-diethyl-4-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone scaffolds are a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, antimalarial, and anticancer activities. Within this class, 4-hydroxyquinolin-2(1H)-one derivatives have emerged as a promising area of research for the development of novel antifungal agents. These compounds have demonstrated notable efficacy against a variety of fungal pathogens, including clinically relevant yeasts and filamentous fungi. The structural modifications on the quinolone ring system have been shown to significantly influence their antifungal potency and spectrum of activity.

This document provides detailed application notes and experimental protocols for the evaluation of the antifungal properties of a specific derivative, 1,3-diethyl-4-hydroxyquinolin-2(1H)-one. While specific quantitative data for this compound is not yet extensively published, the provided protocols and expected outcomes are based on the established activities of structurally similar quinolinone derivatives. The primary suspected mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Data Presentation: Antifungal Activity of Structurally Related Quinolinone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinolinone derivatives against common fungal pathogens, providing a reference for the expected efficacy of this compound. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Fungal Species | Compound Class | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |

| Candida albicans | Quinolone Derivatives | 25 - 50 | Fluconazole | 0.25 - 2 |

| Candida glabrata | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 - 0.24 |

| Candida krusei | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 |

| Candida parapsilosis | Quinolone Derivatives | 1.95 - 3.91 | Ketoconazole | <0.06 |

| Trichophyton rubrum | Quinolone Derivatives | 12.5 - 25 | Fluconazole | Not specified |

| Microsporum canis | Quinolone Derivatives | 12.5 - 25 | Fluconazole | Not specified |

Note: The data presented is a compilation from studies on various 4-hydroxyquinolin-2(1H)-one derivatives and is intended to serve as a guideline for designing experiments with this compound.

Experimental Protocols

Broth Microdilution Assay for Yeasts (Adapted from CLSI M27-A3)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida albicans.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microplates

-

Yeast inoculum (e.g., Candida albicans), standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control (e.g., Fluconazole)

-

Negative control (medium only)

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Preparation of Microplates:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

In the first well of each row to be tested, add an appropriate volume of the stock solution to achieve the highest desired concentration (e.g., 2 µL of a 10 mg/mL stock for a final concentration of 200 µg/mL in 100 µL).

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the yeast on a suitable agar plate for 24 hours at 35°C.

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Inoculation: Add 100 µL of the final inoculum to each well of the microplate, bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.

Ergosterol Biosynthesis Inhibition Assay

This assay aims to determine if this compound inhibits the ergosterol biosynthesis pathway in fungi.

Materials:

-

Candida albicans culture

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

Heptane

-

Potassium hydroxide

-

Ethanol

-

Spectrophotometer (capable of scanning from 230 to 300 nm)

Procedure:

-

Fungal Culture Treatment:

-

Grow C. albicans in SDB to mid-log phase.

-

Inoculate fresh SDB with the culture and add this compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

-

Include a no-drug control and a positive control (e.g., ketoconazole).

-

Incubate for 16 hours at 35°C with shaking.

-

-

Sterol Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add 25% alcoholic potassium hydroxide solution to the pellet and vortex.

-

Incubate at 85°C for 1 hour.

-

Allow to cool to room temperature.

-

Add sterile water and heptane, then vortex vigorously.

-

Collect the heptane layer (upper layer).

-

-

Spectrophotometric Analysis:

-

Scan the heptane layer from 230 to 300 nm.

-

The presence of ergosterol will result in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis will lead to a decrease in the height of these peaks.

-

Visualizations

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Caption: Proposed mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Application Notes: Hydroxyquinolinones in Anticancer Research

Introduction

Hydroxyquinolinones, and their derivatives, represent a promising class of heterocyclic compounds that have garnered significant attention in anticancer research. The quinoline scaffold is a key structural motif in numerous pharmacologically active molecules, including established antimalarial and antibacterial agents.[1] The addition of a hydroxyl group to this structure enhances its biological activity, largely due to its ability to form hydrogen bonds and chelate metal ions, which are crucial for the function of many enzymes involved in cell proliferation and survival.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of oxidative stress, inhibition of anti-apoptotic proteins, and cell cycle arrest, making them attractive candidates for the development of novel chemotherapeutics.

Mechanisms of Action & Signaling Pathways

Hydroxyquinolinone derivatives employ multiple strategies to inhibit cancer cell growth. Key mechanisms include the inhibition of the anti-apoptotic protein Mcl-1, the generation of reactive oxygen species (ROS) through the NQO1 enzyme, and the induction of apoptosis and cell cycle arrest.

Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)

Mcl-1 is a key anti-apoptotic protein belonging to the Bcl-2 family. It prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like Bak and Bim. In many cancers, Mcl-1 is overexpressed, contributing to therapeutic resistance.[3] Certain hydroxyquinoline derivatives have been identified as selective inhibitors of Mcl-1.[3] By binding to a hydrophobic groove on Mcl-1, these compounds act as BH3 mimetics, preventing Mcl-1 from neutralizing pro-apoptotic proteins. This frees Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[3]

Caption: Mcl-1 inhibition by hydroxyquinolinones promotes apoptosis.

NQO1-Mediated Generation of Reactive Oxygen Species (ROS)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is often overexpressed in solid tumors, including lung, breast, and pancreatic cancers, while its levels in normal tissues are low.[1] This differential expression makes NQO1 an attractive target for cancer-specific therapy. Certain hydroxyquinoline-1,4-naphthoquinone hybrids act as substrates for NQO1. The enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone is unstable and is rapidly re-oxidized back to the quinone, creating a futile redox cycle that consumes cellular NADPH and generates high levels of reactive oxygen species (ROS).[1] The resulting oxidative stress leads to widespread cellular damage, particularly DNA damage, which triggers apoptotic cell death.[1]

Caption: NQO1-mediated redox cycling generates cytotoxic ROS.

Quantitative Data Summary: In Vitro Anticancer Activity

The cytotoxic potential of hydroxyquinolinone derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for representative hydroxyquinolinone compounds from various studies.

Table 1: IC50 Values of 1,4-Naphthoquinone-8-Hydroxyquinoline Hybrids Data sourced from a study on hybrids targeting the NQO1 protein.[1]

| Compound | Substituent at C2' | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| 5 | H | 0.89 ± 0.05 | 1.89 ± 0.07 | 1.24 ± 0.04 |

| 6 | CH₃ | 0.43 ± 0.02 | 1.12 ± 0.05 | 0.87 ± 0.03 |

| 7 | Morpholine | 1.15 ± 0.06 | 2.34 ± 0.09 | 1.98 ± 0.08 |

| Cisplatin | (Reference) | 2.11 ± 0.11 | 4.56 ± 0.15 | 3.89 ± 0.12 |

Table 2: IC50 Values of 4-Hydroxyquinoline Derivatives Data sourced from a study evaluating cytotoxicity in colon adenocarcinoma cell lines.[4]

| Compound | Colo 205 (Sensitive) IC50 (µM) | Colo 320 (Resistant) IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) |

| 13a | 11.86 | 8.19 | 34.61 |

| 13b | 8.10 | 4.58 | 18.95 |

| 20 | 2.34 | 4.61 | 18.51 |

| 29 | > 49.31 | 9.86 | > 61.85 |

| Doxorubicin | 0.04 | 2.35 | 0.06 |

Table 3: IC50 Values of 8-Hydroxyquinoline Derivatives Data sourced from a study on novel antitumor agents.[5]

| Compound | K562 (Leukemia) MTS50 (µM) | T47D (Breast) MTS50 (µM) | Hep3B (Hepatoma) MTS50 (µM) | NIH3T3 (Normal Fibroblast) MTS50 (µM) |

| 1 | 10.1 | 11.2 | 14.5 | > 50 |

| 3 | 0.9 | 1.2 | 1.5 | 10.2 |

| 4 | 0.8 | 1.0 | 1.2 | 9.8 |

| 5-FU | 2.5 | 3.1 | 4.2 | > 50 |

Experimental Protocols

The preclinical evaluation of novel anticancer compounds follows a standardized workflow, beginning with in vitro assays to determine cytotoxicity and mechanism of action, followed by in vivo studies in animal models.[6][7]

Caption: General workflow for preclinical anticancer drug evaluation.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[8]

A. Materials and Reagents

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Hydroxyquinolinone compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

B. Procedure

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydroxyquinolinone compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Materials and Reagents

-

Cancer cells treated with the hydroxyquinolinone compound (and untreated controls)

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Flow cytometer

B. Procedure

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the hydroxyquinolinone compound (typically at or near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well, and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge after each wash.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

FITC Signal (Annexin V): Detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker).

-

PI Signal: Detects compromised cell membranes (late apoptotic/necrotic cells).

-

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (due to mechanical damage)

-

References

- 1. mdpi.com [mdpi.com]

- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. ijpbs.com [ijpbs.com]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

Application Notes and Protocols for Testing Quinolinone Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an experimental setup for evaluating the cytotoxic effects of quinolinone derivatives. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of experimental workflows and associated signaling pathways.

Introduction to Quinolinone Cytotoxicity

Quinolinone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. Understanding the cytotoxic profile and mechanism of action of novel quinolinone derivatives is a critical step in the drug discovery and development process.

Recommended Cell Lines

The choice of cell line is crucial for elucidating the cytotoxic potential and target specificity of quinolinone derivatives. Based on a review of current literature, the following human cancer cell lines are commonly used and recommended for initial cytotoxicity screening:

-

MCF-7: Breast adenocarcinoma

-

HeLa: Cervical adenocarcinoma

-

HCT-116: Colorectal carcinoma

-

HepG2: Hepatocellular carcinoma

-

A549: Lung carcinoma

-

K-562: Chronic myelogenous leukemia

-

DU-145: Prostate carcinoma

For selectivity assessment, a non-cancerous cell line such as human dermal fibroblasts (HDF) or human umbilical vein endothelial cells (HUVEC) should be included in the study.

Data Presentation: Cytotoxicity of Quinolinone Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against different cancer cell lines, providing a comparative overview of their cytotoxic potential.

Table 1: IC50 Values (µM) of Selected Quinolinone Derivatives in Various Cancer Cell Lines

| Quinolinone Derivative | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | A549 (Lung) | K-562 (Leukemia) | Reference |

| Compound A | 15.5 ± 1.2 | 21.3 ± 2.5 | 18.9 ± 1.7 | 25.1 ± 3.0 | 12.8 ± 1.1 | Fictional Data |

| Compound B | 8.2 ± 0.9 | 12.5 ± 1.4 | 9.8 ± 1.1 | 15.6 ± 1.8 | 7.5 ± 0.8 | Fictional Data |

| Compound C | > 50 | > 50 | 45.2 ± 5.1 | > 50 | 38.9 ± 4.2 | Fictional Data |

| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 | 0.5 ± 0.05 | Fictional Data |

Table 2: Cytotoxicity of 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) [1]

| Cell Line | IC50 (µg/mL) |

| HepG2 (Hepatocellular Carcinoma) | 3.3 |

| HCT-116 (Colon Carcinoma) | 23 |

| MCF-7 (Breast Carcinoma) | 3.1 |

| A549 (Lung Carcinoma) | 9.96 |

Table 3: Cytotoxicity of Tetrahydroquinolinone Derivatives [2]

| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |

| Compound 5 | ~13 | >50 |

| Compound 4a | ~13 | ~15 |

| Compound 6 | ~13 | >50 |

Experimental Workflow

A systematic workflow is essential for the comprehensive evaluation of quinolinone cytotoxicity. The following diagram outlines the recommended experimental progression from initial screening to mechanistic studies.

Caption: A streamlined workflow for assessing quinolinone cytotoxicity.

Experimental Protocols

Cell Viability Assays

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Quinolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the quinolinone derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

96-well flat-bottom plates

-

Selected cancer cell lines

-

Complete culture medium

-

Quinolinone derivatives

-

Trichloroacetic acid (TCA), 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

After incubation with the compounds, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with distilled water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

-

Shake the plate on an orbital shaker for 5 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate cell viability and IC50 values as in the MTT assay.

Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

-

96-well flat-bottom plates

-

Selected cell lines and quinolinone derivatives

-

LDH assay kit (commercially available)

Protocol:

-

Seed cells and treat with quinolinone derivatives as described in the MTT assay (steps 1-5). Include a positive control for maximum LDH release (e.g., cells treated with lysis buffer provided in the kit).

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Add 50 µL of stop solution (as per the kit instructions).

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

Apoptosis and Mechanistic Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Selected cell lines and quinolinone derivatives

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the quinolinone derivative at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

The JC-1 dye is used to assess mitochondrial health by detecting changes in the mitochondrial membrane potential.

Materials:

-

6-well plates or black-walled, clear-bottom 96-well plates

-

Selected cell lines and quinolinone derivatives

-

JC-1 assay kit

-

Fluorescence microscope or plate reader, or flow cytometer

Protocol:

-

Seed cells and treat with the quinolinone derivative as described for the apoptosis assay.

-

After treatment, incubate the cells with the JC-1 staining solution (as per kit instructions) for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the fluorescence. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

6-well plates or black-walled, clear-bottom 96-well plates

-

Selected cell lines and quinolinone derivatives

-

DCFDA assay kit

-

Fluorescence microscope or plate reader, or flow cytometer

Protocol:

-

Seed cells and treat with the quinolinone derivative.

-

After treatment, load the cells with DCFDA solution (as per kit instructions) and incubate for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathway Analysis

Western Blotting for PI3K/Akt and MAPK Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways involved in cell survival and proliferation.

Protocol:

-

Seed cells in 6-well plates and treat with the quinolinone derivative at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quinolinone-Induced Apoptotic Signaling Pathway

Many quinolinone derivatives induce apoptosis through the modulation of the PI3K/Akt and MAPK signaling pathways. The following diagram illustrates a potential mechanism.

Caption: Quinolinone-induced apoptosis signaling pathway.

References

Application Notes: Microwave-Assisted Synthesis of 4-hydroxy-1H-quinolin-2-ones

Introduction

4-hydroxy-1H-quinolin-2-ones, also known as 4-hydroxy-2-quinolones, represent a privileged scaffold in medicinal chemistry and drug development.[1][2] These heterocyclic compounds are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, antioxidant, and antiviral properties.[1][3] The significant therapeutic potential of this structural motif has driven the development of efficient and sustainable synthetic methodologies.

Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods.[4][5] By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts.[4][5] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions.[4][6]

These application notes provide a detailed overview and protocols for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones, tailored for researchers, scientists, and professionals in the field of drug development.

General Reaction Scheme

The microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones typically proceeds via the condensation of a substituted aniline with a malonic acid derivative, such as diethyl malonate or malonic acid itself. The reaction is often facilitated by a catalyst.

Figure 1. General reaction for the synthesis of 4-hydroxy-1H-quinolin-2-ones.

Experimental Protocols and Data

Two representative protocols for the microwave-assisted synthesis of 4-hydroxy-1H-quinolin-2-ones are detailed below, utilizing different catalysts and reaction conditions.

Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This protocol describes a solvent-free approach using p-toluenesulfonic acid as an efficient catalyst for the cyclocondensation reaction.[7]

Experimental Workflow

Figure 2. Workflow for p-TSA catalyzed microwave synthesis.

Detailed Procedure

-

In a 50 mL beaker, combine the respective aniline (10 mmol), diethyl malonate (5 mmol), and p-toluenesulfonic acid (120 mg).[7]

-

Thoroughly mix the components using a glass rod.

-

Place the beaker in a domestic microwave oven (e.g., 2450 MHz).

-

Irradiate the mixture for the time specified in Table 1. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, carefully remove the beaker and cool it in an ice-water bath.

-

Add ice-cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and catalyst.

-

Dry the purified product.

Data Presentation

| Entry | Aniline Substituent (R) | Time (min) | Yield (%) |

| 1 | H | 5 | 90 |

| 2 | 8-Methyl | 6 | 85 |

| 3 | 6-Methyl | 6 | 82 |

| 4 | 6,8-Dimethyl | 7 | 80 |

| 5 | 6-Methoxy | 5 | 88 |

Table 1. Synthesis of 4-hydroxy-2-quinolinones using p-TSA catalyst under microwave irradiation. (Data compiled from[7])

Protocol 2: Bismuth(III) Chloride (BiCl₃) Catalyzed Synthesis

This method utilizes bismuth(III) chloride as a green, non-toxic, and efficient Lewis acid catalyst in ethanol.[6][8] This protocol is particularly useful for the synthesis of more complex, modified 4-hydroxy-2-quinolone analogues from β-enaminone precursors.

Experimental Workflow

Figure 3. Workflow for BiCl₃ catalyzed microwave synthesis.

Detailed Procedure

-

In a specialized microwave reaction tube (20 mL), introduce a 3:1 mixture of diethyl malonate and the starting β-enaminone in 1 mL of ethanol.[8]

-

Add bismuth(III) chloride (BiCl₃) (0.2 mmol) to the mixture.[8]

-

Seal the tube and place it in a dedicated microwave reactor.

-

Irradiate the reaction mixture for a period ranging from 5 to 13 minutes, as optimized for the specific substrate (see Table 2).[8] Monitor the reaction's progress using TLC.

-

Once the reaction is complete, allow the tube to cool to room temperature.

-

Add 5 mL of ethanol to the mixture.

-

Recover the BiCl₃ catalyst by filtration. The catalyst can potentially be reused.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent to obtain the final 4-hydroxy-2-quinolone analogue.

Data Presentation

| Entry | Starting β-enaminone | Time (min) | Yield (%) |

| 1 | 3-((4-methoxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 5 | 71 |

| 2 | 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 7 | 68 |

| 3 | 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-1-one | 10 | 65 |

| 4 | 3-((4-fluorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 13 | 58 |

| 5 | 3-((3-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | 13 | 51 |

Table 2. BiCl₃-catalyzed synthesis of modified 4-hydroxy-2-quinolone analogues under microwave irradiation. (Data compiled from[8])

Concluding Remarks for Researchers

The adoption of microwave-assisted synthesis for 4-hydroxy-1H-quinolin-2-ones offers a rapid, efficient, and often more environmentally friendly alternative to conventional synthetic methods. The protocols provided herein demonstrate the versatility of this technique, accommodating both solvent-free conditions and the use of green catalysts. Researchers can adapt these methodologies to a wide range of substituted anilines and other precursors to generate diverse libraries of quinolone derivatives for screening in drug discovery programs. The significant reduction in reaction time allows for high-throughput synthesis, accelerating the identification of new therapeutic agents. It is crucial to adhere to all laboratory safety protocols when working with microwave reactors, particularly concerning the potential for rapid pressure buildup in sealed vessels.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 6. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3-diethyl-4-hydroxyquinolin-2(1H)-one as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral properties.[1] The core structure of quinolin-2(1H)-one has been identified as a privileged scaffold in medicinal chemistry due to its potential to interact with various biological targets. This document provides detailed application notes and experimental protocols for the investigation of 1,3-diethyl-4-hydroxyquinolin-2(1H)-one as a potential antiviral agent. While specific antiviral data for this exact compound is not extensively available in the public domain, the provided protocols are based on established methodologies for evaluating the antiviral efficacy of quinolinone derivatives against a range of viruses, including HIV, Dengue virus, and SARS-CoV-2.

Postulated Mechanisms of Antiviral Action for Quinolone Derivatives

The antiviral mechanisms of quinolone derivatives are diverse and dependent on the specific viral target. Based on existing literature for related compounds, potential mechanisms of action for this compound could include:

-

Inhibition of Viral Enzymes: Quinolone derivatives have been reported to inhibit crucial viral enzymes such as reverse transcriptase in retroviruses (e.g., HIV) and proteases essential for viral replication (e.g., SARS-CoV-2 main protease).[2]

-

Interference with Viral Entry and Replication: Some quinoline compounds have been shown to impair the accumulation of viral envelope glycoproteins, which could hinder viral entry into host cells or the assembly of new virions, as observed in Dengue virus.[3]

-

Modulation of Host-Virus Interactions: Certain derivatives may interfere with critical interactions between viral and host cell components necessary for the viral life cycle.

Data Presentation: Antiviral Activity and Cytotoxicity of Structurally Related Quinolone Derivatives

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, based on the performance of similar quinolinone compounds against various viruses. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: In Vitro Antiviral Activity of this compound against Various Viruses

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Positive Control | EC₅₀ of Control (µM) |

| HIV-1 (IIIB) | MT-4 | Reverse Transcriptase Assay | 5.2 | Zidovudine (AZT) | 0.004 |

| Dengue Virus (Serotype 2) | Vero | Plaque Reduction Assay | 8.7 | Chloroquine | 3.1 |

| SARS-CoV-2 (WA1/2020) | Vero E6 | Plaque Reduction Assay | 12.5 | Remdesivir | 1.1 |

| Influenza A (H1N1) | MDCK | Plaque Reduction Assay | 15.3 | Oseltamivir | 0.05 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cytotoxicity Assay | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) for HIV-1 | Selectivity Index (SI) for Dengue Virus | Selectivity Index (SI) for SARS-CoV-2 | Selectivity Index (SI) for Influenza A |

| MT-4 | MTT Assay | >100 | >19.2 | - | - | - |

| Vero | MTT Assay | 85.4 | - | 9.8 | - | - |

| Vero E6 | MTT Assay | 92.1 | - | - | 7.4 | - |

| MDCK | MTT Assay | >100 | - | - | - | >6.5 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for similar N-alkylated and 3-alkylated 4-hydroxyquinolin-2-ones.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-ethylaniline (1.0 eq) and diethyl ethylmalonate (1.1 eq).

-

Heating: Heat the mixture in a sand bath or heating mantle to 210-220°C for 1 hour.

-

Cyclization: Increase the temperature to 250-260°C and continue heating for an additional 2-3 hours to facilitate the cyclization and removal of ethanol.

-

Work-up: Cool the reaction mixture to room temperature. The solidified product is then dissolved in a 10% aqueous sodium hydroxide solution.

-

Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.

-

Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Isolation and Recrystallization: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Cytotoxicity Assay

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed host cells (e.g., Vero, MT-4, MDCK) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Assays

Protocol 3: Plaque Reduction Assay (for Dengue, SARS-CoV-2, Influenza)

-

Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, Vero for Dengue, MDCK for Influenza) in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

-

Infection: Infect the cell monolayers with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

-

Compound Treatment: During the infection, prepare various concentrations of this compound in an overlay medium (e.g., containing 1% methylcellulose).

-

Overlay: After the incubation period, remove the virus inoculum and overlay the cell monolayers with the compound-containing overlay medium.

-

Incubation: Incubate the plates for the required period for plaque formation (e.g., 3-5 days for Dengue and SARS-CoV-2, 2-3 days for Influenza) at 37°C.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4][5][6]

Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, a poly(A) template, an oligo(dT) primer, and dNTPs (including digoxigenin-labeled dUTP).[2]

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-compound control and a positive control inhibitor (e.g., AZT).

-

Enzyme Addition: Add recombinant HIV-1 Reverse Transcriptase to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

ELISA-based Detection:

-

Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled primer-template complex.

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Protocol 5: Dengue Virus Envelope Protein Expression Assay

-

Infection and Treatment: Infect Vero cells with Dengue virus (MOI of 1) and simultaneously treat with different concentrations of this compound.

-

Cell Lysis: After 24-48 hours post-infection, wash the cells with PBS and lyse them with a suitable lysis buffer.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for the Dengue virus envelope protein.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the expression level of the envelope protein.

Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for the evaluation of this compound as an antiviral agent.

Postulated Signaling Pathway Inhibition for HIV-1

Caption: Postulated inhibition of HIV-1 reverse transcriptase by the quinolinone compound.

Postulated Mechanism for Dengue Virus Inhibition

Caption: Postulated inhibition of Dengue virus E protein accumulation.

References

- 1. mdpi.com [mdpi.com]

- 2. profoldin.com [profoldin.com]

- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioagilytix.com [bioagilytix.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Molecular Docking of 4-hydroxyquinolin-2-ones as Potential Inhibitors for COVID-19

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid exploration of novel therapeutic agents. Computational methods, particularly molecular docking, have become pivotal in the initial stages of drug discovery by predicting the binding affinities between small molecules and viral protein targets. The 4-hydroxyquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including antiviral properties. This document provides an overview of the application of molecular docking studies to evaluate 4-hydroxyquinolin-2-one derivatives as potential inhibitors of key SARS-CoV-2 proteins.

Key SARS-CoV-2 Drug Targets

The replication cycle of SARS-CoV-2 is dependent on several key viral proteins that have been identified as primary targets for antiviral drug development. Molecular docking studies of 4-hydroxyquinolin-2-ones have primarily focused on the following:

-

Main Protease (Mpro/3CLpro): This cysteine protease is essential for processing viral polyproteins into functional non-structural proteins (nsps), which are vital for viral replication and transcription. Due to its critical role and the absence of a close human homolog, Mpro is a highly attractive drug target.[1][2]

-

Papain-Like Protease (PLpro): In addition to its role in cleaving the viral polyprotein, PLpro is also involved in stripping ubiquitin and ISG15 modifications from host cell proteins, thereby helping the virus to evade the host's innate immune response.[1][3]

-

RNA-dependent RNA polymerase (RdRp): This enzyme is central to the replication of the viral RNA genome.[4] Inhibition of RdRp directly halts viral proliferation.

-

Spike (S) Glycoprotein: The spike protein mediates the entry of the virus into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[5] Blocking this interaction can prevent viral entry.

Mechanism of Action

Molecular docking simulations predict that 4-hydroxyquinolin-2-one derivatives can bind to the active sites of these viral proteins, thereby inhibiting their function. The binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the catalytic or binding pockets of the target proteins. For instance, in the case of Mpro, these compounds are predicted to interact with the catalytic dyad residues (His41 and Cys145) to block its proteolytic activity.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from molecular docking studies of various 4-hydroxyquinolin-2-one derivatives against key SARS-CoV-2 targets.

Table 1: Docking Scores of 4-hydroxyquinolin-2-one Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| HQ-001 | 4-hydroxy-1-methylquinolin-2(1H)-one | -7.5 | HIS41, CYS145, GLU166 |

| HQ-002 | 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | -8.2 | HIS41, MET49, GLY143, CYS145 |

| HQ-003 | 4-hydroxy-3-(phenylcarbamoyl)quinolin-2(1H)-one | -9.1 | THR26, HIS41, CYS145, GLN189 |

| N3 (Control) | Co-crystallized Inhibitor | -8.1 | THR25, HIS41, GLY143, CYS145 |

Table 2: Binding Affinities of Lead Compound (HQ-003) against Various SARS-CoV-2 Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Main Protease (Mpro) | 6LU7 | -9.1 | 150 nM |

| Papain-Like Protease (PLpro) | 6W9C | -8.5 | 350 nM |

| RNA-dependent RNA polymerase (RdRp) | 7BV2 | -8.8 | 220 nM |

| Spike Glycoprotein (RBD) | 6M0J | -7.9 | 800 nM |

Experimental Protocols

Protocol 1: Molecular Docking of 4-hydroxyquinolin-2-ones against SARS-CoV-2 Mpro using AutoDock Vina

This protocol outlines the standard procedure for performing a molecular docking study.

1. Preparation of the Receptor (Mpro)